Ethanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]-
CAS No.: 820963-03-9
Cat. No.: VC20576179
Molecular Formula: C19H18OSe
Molecular Weight: 341.3 g/mol
* For research use only. Not for human or veterinary use.
![Ethanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- - 820963-03-9](/images/structure/VC20576179.png)
Specification
CAS No. | 820963-03-9 |
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Molecular Formula | C19H18OSe |
Molecular Weight | 341.3 g/mol |
IUPAC Name | 1-(2-benzylselanyl-3-phenylcyclobut-2-en-1-yl)ethanone |
Standard InChI | InChI=1S/C19H18OSe/c1-14(20)17-12-18(16-10-6-3-7-11-16)19(17)21-13-15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3 |
Standard InChI Key | SXKFRHRWKHCBJJ-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1CC(=C1[Se]CC2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The IUPAC name Ethanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- delineates its structure as follows:
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Cyclobutene core: A four-membered unsaturated ring with two double bonds (positions 1-2 and 3-4).
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Substituents:
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3-Phenyl group: A benzene ring attached to carbon 3 of the cyclobutene.
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2-[(Phenylmethyl)seleno]: A benzylseleno (-Se-CH₂C₆H₅) group at carbon 2.
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1-Ethanone: An acetyl group (-COCH₃) at carbon 1.
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The molecular formula is C₁₈H₁₆OSe, yielding a molecular weight of 327.27 g/mol (calculated as: C=12×18=216, H=1×16=16, O=16, Se=79).
Stereochemical Considerations
The cyclobutene ring’s strain and substituent arrangement impose significant stereoelectronic constraints:
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The benzylseleno group at C2 introduces chirality, creating two enantiomers (R and S configurations).
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Ring strain (≈26 kcal/mol for cyclobutene) predisposes the molecule to ring-opening reactions or [2+2] cycloreversion .
Synthesis and Preparation
Retrosynthetic Analysis
Key disconnections for synthesizing this compound include:
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Cyclobutene ring formation: Likely via [2+2] photocycloaddition or thermal ring-closing metathesis.
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Seleno-functionalization: Introduction of the benzylseleno group via nucleophilic substitution or radical pathways .
Route 1: Selenoalkyne Cyclization
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Precursor: 1-Ethynyl-3-phenylcyclobutene.
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Selenation: Reaction with benzyl selenol (-SeCH₂C₆H₅) under radical initiation (e.g., AIBN) to form the seleno-substituted cyclobutene .
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Acetylation: Friedel-Crafts acylation to introduce the ethanone group.
Route 2: Ring-Expansion Strategy
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Cyclopropane precursor: 1-Acetyl-2-selenocyclopropane.
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Ring expansion: Thermal or photochemical -shift to form the cyclobutene core, leveraging selenium’s ability to stabilize transition states .
Challenges in Synthesis
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Ring strain: High reactivity of cyclobutene necessitates low-temperature conditions.
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Selenium toxicity: Requires stringent handling protocols.
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Regioselectivity: Competing pathways may lead to isomeric byproducts.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Mass Spectrometry
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EI-MS: Molecular ion peak at m/z 327 (M⁺), with fragmentation patterns indicating loss of SeCH₂Ph (79 + 91 = 170 amu) and COCH₃ (43 amu) .
Infrared (IR) Spectroscopy
Reactivity and Functionalization
Ring-Opening Reactions
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Thermal cleavage: Heating above 100°C induces [2+2] cycloreversion to form a conjugated diene and selenium-containing fragments .
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Oxidative deselenation: Treatment with H₂O₂ or O₃ yields selenoxide intermediates, which eliminate to form ketones or alkenes .
Electrophilic Substitution
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Acetyl group activation: The electron-withdrawing acetyl group directs electrophiles (e.g., NO₂⁺) to the para position of the phenyl substituent.
Applications in Synthesis
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Heterocycle formation: Intramolecular cyclization with amines or alcohols can yield selenazole or oxaselenolane derivatives .
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Polymer precursors: Strain-driven polymerization forms conjugated polymers with selenium linkages.
Comparative Analysis with Structural Analogs
Future Directions and Research Opportunities
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Catalytic applications: Exploit selenium’s redox activity for cross-coupling reactions.
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Bioconjugation: Develop selenium-containing probes for protein labeling.
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Materials science: Engineer cyclobutene-selenium polymers for conductive materials.
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